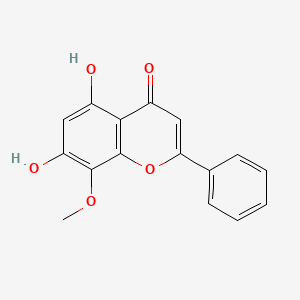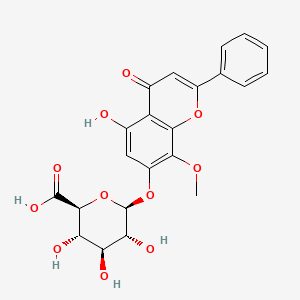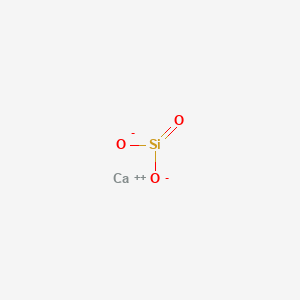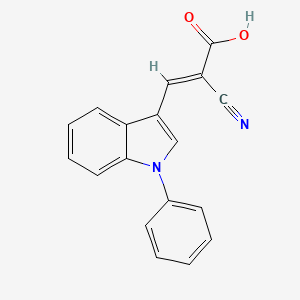
2-Cyano-3-(1-phenylindol-3-yl)acrylate
Overview
Description
“2-Cyano-3-(1-phenylindol-3-yl)acrylate” is a compound that has been studied in the context of hair regrowth . It is also known to inhibit pyruvate transport into mitochondria . It has been used in studies involving mitochondria isolated from the thermogenic spadices of Arum maculatum and Sauromatum guttatum plants .
Synthesis Analysis
The synthesis and evaluation of novel analogues of “2-Cyano-3-(1-phenylindol-3-yl)acrylate” have been reported for the development of mitochondrial pyruvate carrier (MPC) inhibitors to treat hair loss .Molecular Structure Analysis
The molecular formula of “2-Cyano-3-(1-phenylindol-3-yl)acrylate” is C18H12N2O2 . Its IUPAC name is (E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid . The molecular weight is 288.3 g/mol .Chemical Reactions Analysis
The compound has been used to inhibit progressively pyruvate carboxylation by liver mitochondria from control and glucagon-treated rats . It has also been used in studies involving mitochondrial metabolism of pyruvate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.3 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .Scientific Research Applications
Hematopoietic Stem Cell Therapy
UK-5099 has been reported to improve neutrophil maturation in hematopoietic angiogenic progenitor cells (HAPCs) derived from AK2-deficient induced pluripotent stem cells, suggesting a potential therapeutic application in treating neutrophil maturation defects .
Mitochondrial Pyruvate Carrier Inhibition
As an inhibitor of the mitochondrial pyruvate carrier (MPC), UK-5099 may serve as a target for therapeutic intervention in conditions where altered pyruvate metabolism is implicated .
Reactive Oxygen Species (ROS) Management
Studies indicate that UK-5099 can improve cellular phenotypes without affecting ROS levels, which could be significant in managing oxidative stress-related conditions .
Pharmacokinetics and Drug Delivery
Research involving the determination of UK-5099 levels in mice post-administration provides insights into its pharmacokinetic parameters, which is crucial for its further study in animal and human administration .
Anticancer Activity
UK-5099 has exhibited anticancer activity, although specific mechanisms and applications in this field require further investigation .
Anti-Toxoplasma Activity
The compound has also shown potential anti-Toxoplasma gondii activity, with ongoing studies to evaluate its clinical effect .
Mechanism of Action
UK-5099, also known as 2-Cyano-3-(1-phenylindol-3-yl)acrylate or 2-Cpiya, is a potent inhibitor of the mitochondrial pyruvate carrier (MPC) . This compound has been studied for its potential therapeutic applications in various fields, including cancer and neurodegeneration .
Target of Action
The primary target of UK-5099 is the Mitochondrial Pyruvate Carrier (MPC) . MPC is a protein that mediates the import of pyruvate across the inner membrane of mitochondria . It plays a key role in the metabolism of carbohydrates, lipids, and amino acids .
Mode of Action
UK-5099 inhibits the MPC by binding to C54 of MPC2 in a covalent reversible manner with a low dissociation rate of the inhibitor-carrier complex . This action blocks the entry of pyruvate into mitochondria, weakening mitochondrial oxidative phosphorylation (OXPHOS) and triggering aerobic glycolysis .
Biochemical Pathways
By inhibiting the MPC, UK-5099 affects the metabolic pathways of carbohydrates, lipids, and amino acids . The inhibition of pyruvate transport across the inner mitochondrial membrane disrupts these metabolic pathways, leading to a shift from OXPHOS to aerobic glycolysis .
Pharmacokinetics
UK-5099 exhibits favorable pharmacokinetic properties. In healthy mice, the main pharmacokinetic parameters of UK-5099 after intraperitoneal administration were measured using a noncompartmental model . The area under the curve (AUC0-t) was 42,103 ± 12,072 ng·h·mL−1, and the mean residence time (MRT0-t) was 0.857 ± 0.143 h . The peak concentration (Cmax) was 82,500 ± 20,745 ng·h·mL−1, which occurred at a peak time (Tmax) = 0.250 ± 0.000 h .
Result of Action
The inhibition of MPC by UK-5099 has been found to exhibit anticancer activity and anti-Toxoplasma gondii activity . Moreover, it has been found to improve neutrophil maturation in AK2-deficient induced pluripotent stem cells .
Future Directions
The compound has shown promise in the treatment of hair loss . More than 10 analogues of “2-Cyano-3-(1-phenylindol-3-yl)acrylate” were tested on shaved mice by topical treatment and promoted obvious hair growth on mice . This suggests potential future directions for research and development in this area.
properties
IUPAC Name |
(E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c19-11-13(18(21)22)10-14-12-20(15-6-2-1-3-7-15)17-9-5-4-8-16(14)17/h1-10,12H,(H,21,22)/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZNHCWFGNKBBZ-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(1-phenylindol-3-yl)acrylate | |
CAS RN |
56396-35-1 | |
| Record name | 2-Cyano-3-(1-phenylindol-3-yl)acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056396351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56396-35-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



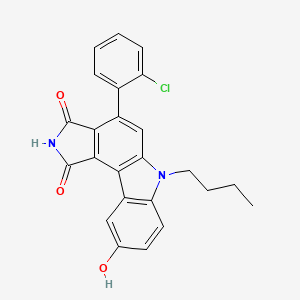
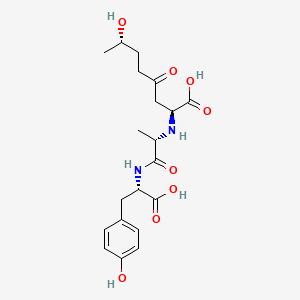
![(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-acetyloxy-2,4a,7,7,10a,12a-hexamethyl-2-(3-methylbutan-2-yl)-3-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,5,6,6a,8,9,10,11,12-decahydrochrysene-1-carboxylic acid](/img/structure/B1683299.png)


![2,6-Dibromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenol](/img/structure/B1683308.png)
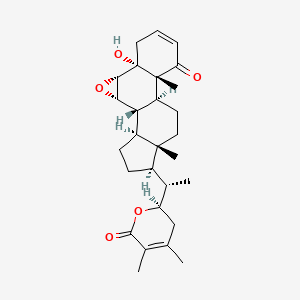
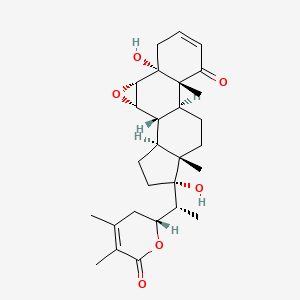
![5-(2,2-Diphenylacetyl)-4-[(4-methoxy-3-methylphenyl)methyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1683315.png)


